![molecular formula C5H2BrClO2 B1325049 2-Bromo-3-furoyl chloride CAS No. 915707-69-6](/img/structure/B1325049.png)
2-Bromo-3-furoyl chloride
Overview
Description
2-Bromo-3-furoyl chloride is a chemical compound with the CAS Number: 915707-69-6 . It has a molecular weight of 209.43 and its IUPAC name is 2-bromo-3-furoyl chloride . The compound is used in various research applications .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-furoyl chloride has been computed using the B3LYP method with the 6-311++G (d,p) basis set . The compound can exist in different conformations . More detailed analysis would require specific computational chemistry studies.Scientific Research Applications
Synthesis and Characterization of Semiconductive Materials
2-Bromo-3-furoyl chloride is significant in the synthesis and characterization of halogenated furoyl complexes. These complexes, such as those involving bromo-substituted furyl, offer alternative semiconductive materials to thiophene and pyrrole. They exhibit potential for polymerization via coupling reactions. The incorporation of redox-active transition metals like Mn and Re into these complexes allows for tuning of electronic properties by altering the metal's oxidation state. The complexes, synthesized from 2-Bromo-3-furoyl chloride, have been characterized by various spectroscopic methods and have shown potential for high-yield production (Snyder, Tice, & Mazzotta, 2017).
Molecular Structure and Conformational Analysis
2-Bromo-3-furoyl chloride has been the subject of studies focusing on molecular structure and conformational stability. The rotational isomers of 2-furoyl chloride and 3-furoyl chloride, for instance, have been computationally analyzed for their stability and vibrational wave numbers. These studies provide insights into the structural and electronic properties of these molecules, which are crucial for understanding their reactivity and potential applications in various fields (Umar & Abdalla, 2017).
Versatile Synthetic Applications
The bromo group in 2-Bromo-3-furoyl chloride serves as a versatile synthetic handle, allowing for a wide range of substitution reactions. This property has been employed in the synthesis of various 2-substituted-3-aroyl-benzo[b]furans, showcasing the compound's adaptability in organic synthesis. Such versatility is crucial in developing new compounds for pharmaceuticals, materials science, and other domains (Gill, Grobelny, Chaplin, & Flynn, 2008).
Safety and Hazards
properties
IUPAC Name |
2-bromofuran-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-3(5(7)8)1-2-9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHUPWXUHNMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640422 | |
Record name | 2-Bromofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromofuran-3-carbonyl chloride | |
CAS RN |
915707-69-6 | |
Record name | 2-Bromo-3-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromofuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Bromo-3-furoyl chloride in the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate?
A1: 2-Bromo-3-furoyl chloride acts as a key reagent in the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. The research demonstrates that it reacts with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of either Ca(OH)2 in 1,4-dioxane or, more efficiently, triethylamine in dichloromethane, to yield the desired product []. This suggests that 2-Bromo-3-furoyl chloride acts as an electrophile, reacting with the nucleophilic pyrazolone derivative to form a new ester bond.
Q2: What spectroscopic data is available for 2-Bromo-3-furoyl chloride in the context of this research?
A2: While the research paper primarily focuses on the characterization of the final product, 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate, it does not provide detailed spectroscopic data specifically for 2-Bromo-3-furoyl chloride []. To obtain this information, one would need to consult relevant chemical databases or literature focusing on the characterization of this specific compound.
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